Cas no 1147833-80-4 (1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine)

1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine is a specialized chemical compound featuring a pyridine-piperazine scaffold with chlorinated aromatic substituents. Its structural design combines a 2-chloro-6-methylpyridine-3-carbonyl moiety with a 3-chlorophenyl group linked via a piperazine core, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing chloro groups and a methyl substituent contributes to its reactivity and selectivity in coupling reactions. This compound is particularly valuable for researchers exploring biologically active molecules, given its potential utility in modulating receptor interactions or serving as a precursor for heterocyclic derivatives. Its well-defined molecular architecture ensures consistent performance in synthetic applications.
1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine structure
1147833-80-4 structure
Product Name:1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine
CAS No:1147833-80-4
MF:C17H17Cl2N3O
MW:350.242381811142
CID:5681440
PubChem ID:40170705
Update Time:2025-08-05

1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • (2-chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
    • Z425059738
    • AKOS008131577
    • EN300-26595808
    • 1147833-80-4
    • 1-(2-CHLORO-6-METHYLPYRIDINE-3-CARBONYL)-4-(3-CHLOROPHENYL)PIPERAZINE
    • 1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine
    • Inchi: 1S/C17H17Cl2N3O/c1-12-5-6-15(16(19)20-12)17(23)22-9-7-21(8-10-22)14-4-2-3-13(18)11-14/h2-6,11H,7-10H2,1H3
    • InChI Key: HKHAWAZIJZIPCJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1CCN(C(C2C(=NC(C)=CC=2)Cl)=O)CC1

Computed Properties

  • Exact Mass: 349.0748676g/mol
  • Monoisotopic Mass: 349.0748676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 36.4Ų

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1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine Related Literature

Additional information on 1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine

Professional Introduction to Compound with CAS No. 1147833-80-4 and Product Name: 1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine

The compound with the CAS number 1147833-80-4 and the product name 1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic piperazine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro-substituted pyridine ring and a chlorophenyl moiety, contribute to its unique chemical properties and biological interactions.

Recent research in medicinal chemistry has highlighted the importance of piperazine derivatives in the development of novel drugs. Piperazines are known for their ability to modulate various biological pathways, making them valuable scaffolds for therapeutic agents. The specific substitution pattern in 1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine enhances its binding affinity to target proteins, which is crucial for achieving the desired pharmacological effects. This compound has been extensively studied for its potential role in treating neurological disorders, including depression and anxiety.

One of the most compelling aspects of this compound is its interaction with neurotransmitter systems. The chloro-substituted pyridine ring and the chlorophenyl group play a critical role in modulating the activity of serotonin receptors, which are key targets in the treatment of mood disorders. Studies have shown that this compound exhibits potent serotonin receptor binding properties, suggesting its efficacy in managing conditions associated with serotonin dysregulation. Furthermore, its structural similarity to known pharmacologically active agents makes it a promising candidate for further development.

The synthesis of 1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine involves a multi-step process that requires precise control over reaction conditions. The chlorination steps are particularly critical, as they determine the electronic properties of the pyridine ring and influence the overall reactivity of the molecule. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

In vitro studies have demonstrated the compound's ability to interact with various enzymes and receptors relevant to neurological disorders. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders. Additionally, preliminary studies suggest that this compound may also interact with other neurotransmitter systems, such as norepinephrine and dopamine, further broadening its therapeutic potential.

The pharmacokinetic properties of 1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine are another area of interest. Research indicates that this compound exhibits favorable solubility characteristics, which is essential for achieving optimal bioavailability. Furthermore, its metabolic stability suggests that it may have a prolonged half-life in vivo, allowing for less frequent dosing. These properties make it an attractive candidate for further clinical development.

Recent advancements in computational chemistry have enabled more accurate predictions of drug-like properties using molecular modeling techniques. These tools have been instrumental in optimizing the structure of 1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine to enhance its pharmacological activity while minimizing potential side effects. By integrating experimental data with computational predictions, researchers can design more efficient synthetic routes and predict the biological behavior of new compounds with greater confidence.

The potential applications of this compound extend beyond neurological disorders. Emerging research suggests that it may also have utility in treating inflammatory conditions by modulating immune responses. The ability of piperazine derivatives to interact with various signaling pathways makes them versatile tools for drug discovery. Further exploration into these mechanisms could uncover new therapeutic opportunities.

In conclusion, 1-(2-Chloro-6-methylpyridine-3-carbonyl)-4-(3-chlorophenyl)piperazine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its interaction with serotonin receptors and other neurotransmitter systems makes it a valuable candidate for treating neurological disorders such as depression and anxiety. Ongoing research continues to explore its full therapeutic potential, paving the way for novel treatments targeting complex diseases.

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